molecular formula C4H9N3O B6199395 1-methyl-1,3,5-triazinan-2-one CAS No. 2703779-37-5

1-methyl-1,3,5-triazinan-2-one

Cat. No.: B6199395
CAS No.: 2703779-37-5
M. Wt: 115.13 g/mol
InChI Key: MACCNKVDAPZUJD-UHFFFAOYSA-N
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Description

1-methyl-1,3,5-triazinan-2-one is a heterocyclic compound that belongs to the class of triazines. It is characterized by a six-membered ring containing three nitrogen atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1,3,5-triazinan-2-one can be synthesized through a multicomponent reaction involving the condensation of N,N’-bis[(alkylsulfanyl)methyl]ureas with formaldehyde and primary amines in ethanol, in the presence of sodium hydroxide or triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Mechanism of Action

The mechanism of action of 1-methyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1,3,5-triazinan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1,3,5-triazinan-2-one involves the cyclization of a suitable precursor molecule containing a triazine ring.", "Starting Materials": [ "2,4,6-trichloro-1,3,5-triazine", "methylamine" ], "Reaction": [ "Step 1: 2,4,6-trichloro-1,3,5-triazine is reacted with excess methylamine in a suitable solvent such as ethanol or methanol.", "Step 2: The reaction mixture is heated to reflux for several hours to allow for complete conversion of the starting materials to the intermediate 1-methyl-2,4,6-triaminotriazine.", "Step 3: The intermediate is then cyclized by heating it in a suitable solvent such as acetic anhydride or acetic acid to yield the final product, 1-methyl-1,3,5-triazinan-2-one.", "Step 4: The product is purified by recrystallization or column chromatography." ] }

CAS No.

2703779-37-5

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

1-methyl-1,3,5-triazinan-2-one

InChI

InChI=1S/C4H9N3O/c1-7-3-5-2-6-4(7)8/h5H,2-3H2,1H3,(H,6,8)

InChI Key

MACCNKVDAPZUJD-UHFFFAOYSA-N

Canonical SMILES

CN1CNCNC1=O

Purity

95

Origin of Product

United States

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